molecular formula C17H24N4O6 B3944084 Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate

Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate

Cat. No.: B3944084
M. Wt: 380.4 g/mol
InChI Key: KDGYGCSYDXAFJX-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with an ethyl ester group and a carbamoyl group linked to a methoxy-nitrophenyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring of a methoxy-substituted benzene derivative.

    Carbamoylation: Formation of the carbamoyl group by reacting the nitroaromatic compound with an appropriate isocyanate.

    Piperazine Derivatization: Coupling the carbamoyl intermediate with piperazine under suitable conditions to form the desired piperazine derivative.

    Esterification: Introduction of the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions at the aromatic ring or piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of amino-substituted derivatives.

    Substitution: Formation of various substituted piperazine or aromatic derivatives.

Scientific Research Applications

Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate can be compared with similar compounds such as:

    Ethyl 4-{2-[(2-hydroxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate: Differing by the presence of a hydroxyl group instead of a methoxy group.

    Ethyl 4-{2-[(2-methoxy-5-aminophenyl)carbamoyl]ethyl}piperazine-1-carboxylate: Differing by the presence of an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 4-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O6/c1-3-27-17(23)20-10-8-19(9-11-20)7-6-16(22)18-14-12-13(21(24)25)4-5-15(14)26-2/h4-5,12H,3,6-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGYGCSYDXAFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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